molecular formula C12H16N6O B254744 N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide

N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide

Cat. No. B254744
M. Wt: 260.3 g/mol
InChI Key: AHMMQAQBNPSYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolopyridazine family, which is known for its diverse biological activities. In

Scientific Research Applications

N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer cells. It has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. The compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also has antioxidant properties, which can protect cells from oxidative stress and damage. In addition, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide in lab experiments is its high potency and selectivity towards certain enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms involved in cell growth and inflammation. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide. One area of interest is the development of analogs with improved solubility and bioavailability. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide involves the reaction of cyclohexanecarbohydrazide with 4-aminopyridazine in the presence of triethylamine and acetic anhydride. The resulting product is then treated with 1,2,4-triazole-3-thiol to yield the final compound. The synthesis method has been optimized to produce high yields of pure compound with minimal by-products.

properties

Product Name

N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide

Molecular Formula

C12H16N6O

Molecular Weight

260.3 g/mol

IUPAC Name

N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide

InChI

InChI=1S/C12H16N6O/c19-12(9-4-2-1-3-5-9)16-14-10-6-7-11-15-13-8-18(11)17-10/h6-9H,1-5H2,(H,14,17)(H,16,19)

InChI Key

AHMMQAQBNPSYAR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NNC2=NN3C=NN=C3C=C2

Canonical SMILES

C1CCC(CC1)C(=O)NNC2=NN3C=NN=C3C=C2

Origin of Product

United States

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